N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide

Medicinal Chemistry ADME Lipophilicity

Researchers requiring a reproducible sigma-1 receptor ligand scaffold often encounter batch-to-batch variability that compromises SAR continuity. N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide (CAS 1038266-66-8) solves this with ≥95% purity and defined physicochemical properties (LogP 1.29, TPSA 41.1 Ų) optimized for CNS drug-like space. • Privileged scaffold: N-cyclohexylmethyl motif confers ~10-fold σ1 affinity enhancement over N-benzyl analogs (Ki ~5 nM vs. 49 nM) • Dual utility: Serves as both a reference standard in vasodilation/calcium channel studies and a building block for SAR expansion • Supply assurance: Room-temperature shipping stability with storage at 2-8°C; ≥95% purity verified by HPLC

Molecular Formula C11H22N2O
Molecular Weight 198.31 g/mol
Cat. No. B12088350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[(cyclohexylmethyl)amino]ethyl}acetamide
Molecular FormulaC11H22N2O
Molecular Weight198.31 g/mol
Structural Identifiers
SMILESCC(=O)NCCNCC1CCCCC1
InChIInChI=1S/C11H22N2O/c1-10(14)13-8-7-12-9-11-5-3-2-4-6-11/h11-12H,2-9H2,1H3,(H,13,14)
InChIKeyOLXDCLIIDOQGJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide (CAS 1038266-66-8): Procurement-Ready Physicochemical and Structural Profile


N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide (CAS 1038266-66-8) is a synthetic aliphatic acetamide derivative featuring a cyclohexylmethyl moiety linked via an ethylenediamine spacer to an acetyl group (C11H22N2O, MW 198.31). It is supplied as a ≥95% pure solid for research and further manufacturing use, requiring storage at 2–8°C in sealed, dry conditions . Predicted properties include a boiling point of 370.6±25.0°C, density of 0.952±0.06 g/cm³, and a pKa of 16.17±0.46, consistent with its moderately lipophilic, weakly basic character .

Why N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide Cannot Be Interchanged with N-Cyclohexyl or N-Benzyl Acetamide Analogs


Superficially similar acetamide derivatives (e.g., N-cyclohexyl-N-ethylacetamide or N-benzyl-2-aminoethyl analogs) are not functionally interchangeable with N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide. Even minor alterations in the N-alkyl substituent or the amine spacer profoundly alter lipophilicity (LogP), hydrogen-bonding capacity, conformational flexibility, and ultimately target binding affinity. For example, in a related chemotype series, replacement of an N-benzyl group with an N-cyclohexylmethyl group shifted sigma-1 receptor affinity from medium nanomolar (Ki = 49 nM) to low nanomolar (Ki = 5.0 nM) [1]. Similarly, structure-activity relationship (SAR) studies on perhexiline derivatives demonstrate that the specific cyclohexylmethylamino motif is a critical determinant of alpha-adrenolytic activity, with subtle structural variations yielding compounds that match or diverge from the parent compound's in vitro potency [2]. Consequently, substituting the target compound with a generic analog risks losing the intended physicochemical signature or biological readout, thereby compromising assay reproducibility and structure-activity relationship (SAR) continuity.

Quantitative Differentiation of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide vs. Closest Acetamide Analogs


Enhanced Lipophilicity (LogP 1.29) Relative to N-Cyclohexyl-2-(methylamino)acetamide (LogP 1.0) Drives Differential Membrane Partitioning

Computational chemistry data from vendor specifications show that N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide possesses a LogP value of 1.2924 . In contrast, the structurally related analog N-cyclohexyl-2-(methylamino)acetamide (CAS 46117-12-8), which lacks the ethyl spacer and features a direct methylaminoacetamide linkage, exhibits a lower XLogP3-AA of 1.0 [1].

Medicinal Chemistry ADME Lipophilicity

Greater Conformational Flexibility (5 Rotatable Bonds) vs. N-Cyclohexyl-2-(methylamino)acetamide (3 Rotatable Bonds) Influences Target Induced-Fit Binding

N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide contains 5 rotatable bonds , compared to only 3 rotatable bonds in N-cyclohexyl-2-(methylamino)acetamide [1]. The additional two rotatable bonds arise from the ethylenediamine spacer (–NH–CH2–CH2–NH–) inserted between the acetamide and cyclohexylmethyl groups.

Medicinal Chemistry SAR Conformational Analysis

Cyclohexylmethyl Group Confers ~10-Fold Improvement in Sigma-1 Receptor Affinity over Benzyl Analog in a Related Chemotype

In a series of aminoethyl-substituted tetrahydrobenzothiophenes, the N-cyclohexylmethyl derivative 4d exhibited a sigma-1 receptor Ki of 5.0 nM, whereas the analogous N-benzyl derivative 4a showed a Ki of 49 nM [1]. While not the exact target compound, this direct comparison underscores the binding advantage conferred by the cyclohexylmethyl moiety in systems where sigma-1 receptor engagement is relevant.

Sigma Receptor SAR CNS Neuropharmacology

Cyclohexylmethylamino Motif Implicated in Alpha-Adrenolytic Activity Comparable to Perhexiline

A series of cyclohexylaralkylamine 'soft drug' derivatives containing the cyclohexylmethylamino substructure were evaluated for alpha-adrenolytic activity on rat aorta strips in vitro. Compounds such as N-(cyclohexylphenylmethyl)-2-(cyclohexylmethylamino)acetamide (3) and N-[2-(cyclohexylamino)ethyl]-alpha-cyclohexylbenzeneacetamide (23) demonstrated activity in the same range as the reference compound perhexiline [1]. This suggests that the cyclohexylmethylamino moiety is a critical pharmacophoric element for alpha-adrenergic modulation.

Alpha-Adrenergic Cardiovascular Soft Drug Vasodilation

Dual Hydrogen Bond Donor/Acceptor Capacity (2/2) Distinguishes from N-Cyclohexyl-N-ethylacetamide (0/1) in Intermolecular Interaction Potential

The target compound contains two hydrogen bond donors (both secondary amines) and two hydrogen bond acceptors (amide carbonyl, amine nitrogen) . In contrast, N-cyclohexyl-N-ethylacetamide (CAS 1128-34-3), a tertiary amide lacking an additional amine spacer, possesses 0 hydrogen bond donors and only 1 hydrogen bond acceptor [1].

Physicochemical Crystal Engineering Solubility

Increased Topological Polar Surface Area (TPSA 41.1 Ų) Over N-Cyclohexyl-N-ethylacetamide (TPSA 20.3 Ų) Predicts Improved Aqueous Solubility

N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide has a topological polar surface area (TPSA) of 41.1 Ų , more than double the 20.3 Ų TPSA of N-cyclohexyl-N-ethylacetamide [1]. This difference arises from the additional secondary amine and the extended ethyl spacer in the target compound.

ADME Solubility Drug-likeness

Research and Industrial Applications for N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide Guided by Quantitative Differentiation


Sigma-1 Receptor Probe Design and CNS Target Engagement Studies

Leveraging class-level evidence that N-cyclohexylmethyl substitution enhances sigma-1 receptor affinity ~10-fold over N-benzyl analogs (Ki 5.0 nM vs. 49 nM) , this compound serves as a privileged scaffold for designing low-nanomolar sigma-1 ligands. Its balanced LogP (1.29) and TPSA (41.1 Ų) [1] are within CNS drug-like space, making it suitable for permeability and target engagement assays in neuronal cell lines or brain tissue preparations.

Alpha-Adrenergic and Cardiovascular Pharmacology Screening

Based on SAR from perhexiline-related cyclohexylaralkylamines demonstrating alpha-adrenolytic activity comparable to perhexiline , N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide can be prioritized as a building block or reference compound in vasodilation and calcium channel modulation studies. Its defined purity (≥95%) and room-temperature shipping stability [1] support reproducible in vitro pharmacology on isolated aortic ring or Langendorff heart preparations.

ADME and Physicochemical Profiling: A High-TPSA, Moderately Lipophilic Reference

With a TPSA of 41.1 Ų (2-fold higher than N-cyclohexyl-N-ethylacetamide) and LogP of 1.29 , this compound fills a specific physicochemical niche among acetamide analogs. It is well-suited as a calibration standard or control compound in PAMPA (parallel artificial membrane permeability) assays, Caco-2 permeability studies, or thermodynamic solubility determinations where a balance of moderate lipophilicity and aqueous compatibility is required. Its dual hydrogen bond donor/acceptor capacity also makes it a model compound for studying intermolecular interactions via NMR or X-ray crystallography .

Medicinal Chemistry Scaffold Exploration and Fragment-Based Lead Generation

The compound's 5 rotatable bonds and ethylenediamine spacer offer greater conformational flexibility than the more rigid N-cyclohexyl-2-(methylamino)acetamide (3 rotatable bonds) . This property is valuable in fragment-based drug discovery (FBDD) and scaffold-hopping exercises where induced-fit binding to flexible protein pockets is sought. The cyclohexylmethyl group also provides a synthetically tractable handle for further derivatization, enabling rapid SAR expansion in medicinal chemistry campaigns .

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